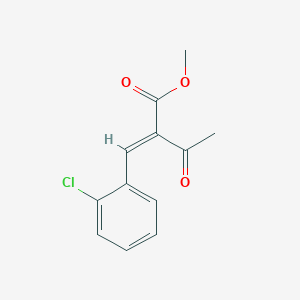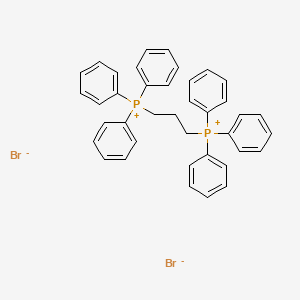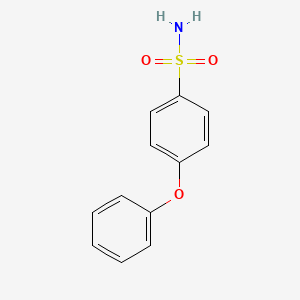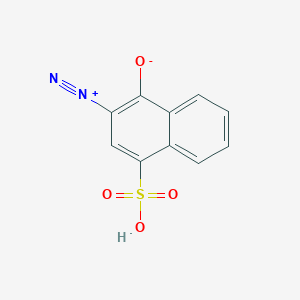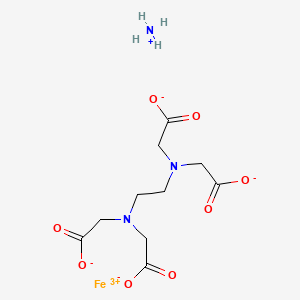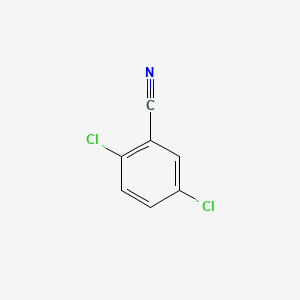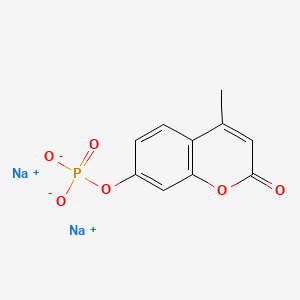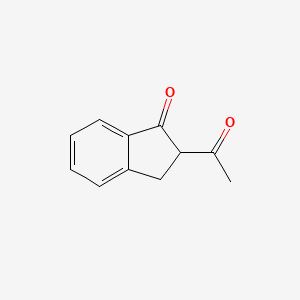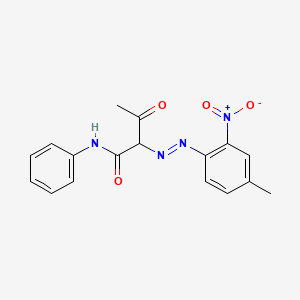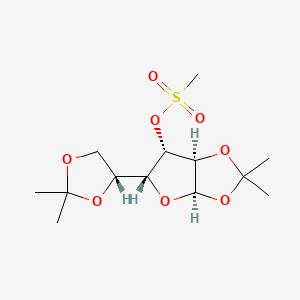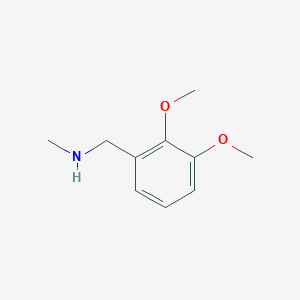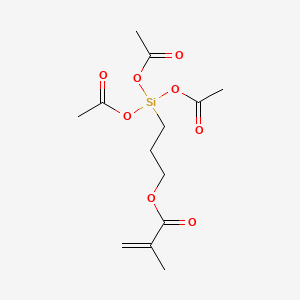
3-(Tris(acetoxy)silyl)propyl methacrylate
Vue d'ensemble
Description
3-(Tris(acetoxy)silyl)propyl methacrylate is a chemical compound with the EC number 257-407-3 and CAS number 51772-85-1 . It is used for research and development purposes . It is known to hydrolyze, forming acetic acid .
Molecular Structure Analysis
The molecular formula of 3-(Tris(acetoxy)silyl)propyl methacrylate is C13H20O8Si . The InChI key is BESKSSIEODQWBP-UHFFFAOYSA-N .Chemical Reactions Analysis
3-(Tris(acetoxy)silyl)propyl methacrylate is known to hydrolyze, forming acetic acid . This property could potentially lead to corrosive effects in repeated dose toxicity studies .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Tris(acetoxy)silyl)propyl methacrylate include a density of 1.16 , a boiling point of 356.0±25.0 °C , and a vapor pressure of 0-0.009Pa at 25℃ . It is soluble in water at a concentration of 1000g/L at 20℃ .Applications De Recherche Scientifique
Surface Tension Monitoring and Emulsion Stabilization
3-(Tris(acetoxy)silyl)propyl methacrylate hydrolyzes when in contact with water, forming surface-active molecules. The formation and adsorption of these molecules at the water/air interface lead to a decrease in surface tension. This phenomenon can be used as a sensor to monitor the hydrolysis process and understand the role of these molecules in emulsion formation and stabilization. Auto-oscillations of surface tension have been observed, which are connected to complex flows in the aqueous phase. The reaction kinetics and surface tension can be controlled by adjusting the pH of the aqueous phase or by gentle stirring to prevent auto-oscillations, allowing quantitative monitoring of the reaction rate (Tleuova et al., 2016).
Propagation Rate Coefficient and Polymerization
The free radical propagation rate coefficient of 3-(Tris(acetoxy)silyl)propyl methacrylate has been measured, providing insights into its polymerization kinetics. The activation energy and pre-exponential factor have been determined, offering valuable data for understanding the polymerization process of this compound. Additionally, molecular weight–intrinsic viscosity distributions have been measured, yielding Mark–Houwink–Kuhn–Sakurada (MHKS) constants, crucial for polymer science applications (Muratore et al., 2000).
Molecular Imprinting and Analytical Chemistry
3-(Tris(acetoxy)silyl)propyl methacrylate has been used in molecular imprinting for open-tubular capillary electrochromatography. It served as a cross-linking monomer in the preparation of molecular imprinted inorganic-organic hybrid polymers by in situ polymerization. This application highlights its importance in creating highly selective and sensitive analytical methods for separating and identifying compounds, such as propranolol enantiomers (Chen et al., 2017).
Anionic Living Polymerization
3-(Tris(acetoxy)silyl)propyl methacrylate has been utilized in anionic living polymerization, allowing for the preparation of well-defined block copolymers. The use of specific initiators at controlled temperatures has shown to be effective in yielding polymers with desired properties, showcasing the versatility of this compound in tailor-made polymer synthesis (Ozaki et al., 1992).
Safety And Hazards
3-(Tris(acetoxy)silyl)propyl methacrylate is known to cause skin irritation and serious eye damage . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed . In case of contact, it is recommended to wash with plenty of water .
Propriétés
IUPAC Name |
3-triacetyloxysilylpropyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O8Si/c1-9(2)13(17)18-7-6-8-22(19-10(3)14,20-11(4)15)21-12(5)16/h1,6-8H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOKHANBEXWBKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC[Si](OC(=O)C)(OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O8Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199700 | |
| Record name | 3-(Tris(acetoxy)silyl)propyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tris(acetoxy)silyl)propyl methacrylate | |
CAS RN |
51772-85-1 | |
| Record name | 3-[Tris(acetyloxy)silyl]propyl 2-methyl-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51772-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Tris(acetoxy)silyl)propyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051772851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Tris(acetoxy)silyl)propyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[tris(acetoxy)silyl]propyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.172 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



